molecular formula C22H12I2O3 B1620525 8-Iodo-1-naphthoic anhydride CAS No. 680211-26-1

8-Iodo-1-naphthoic anhydride

Cat. No. B1620525
CAS RN: 680211-26-1
M. Wt: 578.1 g/mol
InChI Key: ZGPKJQSZWQSYCS-UHFFFAOYSA-N
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Description

8-Iodo-1-naphthoic anhydride is a derivative of 1,8-naphthalic anhydride . It has a molecular weight of 298.08 . The IUPAC name for this compound is 8-iodo-1-naphthoic acid . It is a solid substance that should be stored at 4°C and protected from light .


Molecular Structure Analysis

8-Iodo-1-naphthoic anhydride contains a total of 42 bonds, including 30 non-H bonds, 24 multiple bonds, 4 rotatable bonds, 2 double bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 2 aromatic esters, and 1 anhydride .


Physical And Chemical Properties Analysis

8-Iodo-1-naphthoic anhydride has a molecular weight of 298.08 . It is a solid substance that should be stored at 4°C and protected from light . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety and Hazards

While the specific safety and hazards of 8-Iodo-1-naphthoic anhydride are not detailed in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

1,8-naphthalimide derivatives, which are related compounds to 8-Iodo-1-naphthoic anhydride, have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed .

properties

IUPAC Name

(8-iodonaphthalene-1-carbonyl) 8-iodonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12I2O3/c23-17-11-3-7-13-5-1-9-15(19(13)17)21(25)27-22(26)16-10-2-6-14-8-4-12-18(24)20(14)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKJQSZWQSYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OC(=O)C3=CC=CC4=C3C(=CC=C4)I)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380768
Record name 8-iodo-1-naphthoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680211-26-1
Record name 8-iodo-1-naphthoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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